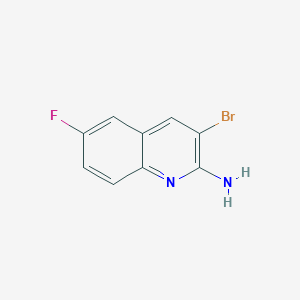![molecular formula C10H11Cl2N3 B11869383 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1707372-40-4](/img/structure/B11869383.png)
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine scaffold . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atoms.
Substitution: Formation of substituted pyrazolopyridines with various functional groups replacing the chlorine atoms.
科学的研究の応用
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitubercular and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to bind to enzymes such as Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and thereby exerting antitubercular effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to the inhibition of bacterial growth.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A similar compound with a hydrogen atom instead of chlorine at positions 5 and 6.
5-Fluoro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine: A fluorine-substituted analog.
1-Phenyl-3-methyl-5-amino-pyrazole: A precursor used in the synthesis of pyrazolopyridines.
Uniqueness
5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of chlorine atoms at positions 5 and 6, which can significantly influence its chemical reactivity and biological activity. The isobutyl group at position 1 also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1707372-40-4 |
|---|---|
分子式 |
C10H11Cl2N3 |
分子量 |
244.12 g/mol |
IUPAC名 |
5,6-dichloro-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H11Cl2N3/c1-6(2)5-15-10-7(4-13-15)3-8(11)9(12)14-10/h3-4,6H,5H2,1-2H3 |
InChIキー |
YTKVRYRBHLPJHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=NC(=C(C=C2C=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)

![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)





![Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate](/img/structure/B11869363.png)
![8-Benzyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11869370.png)

![5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11869378.png)
